
N-(4-chlorobenzyl)-N'-cyclohexyl-N''-phenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N’-cyclohexyl-N’'-phenylguanidine: is an organic compound that belongs to the class of guanidines It is characterized by the presence of a 4-chlorobenzyl group, a cyclohexyl group, and a phenyl group attached to a guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-N’-cyclohexyl-N’'-phenylguanidine typically involves the reaction of 4-chlorobenzylamine, cyclohexylamine, and phenylisocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the guanidine structure. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.
Industrial Production Methods: Industrial production of N-(4-chlorobenzyl)-N’-cyclohexyl-N’'-phenylguanidine may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorobenzyl)-N’-cyclohexyl-N’'-phenylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry: N-(4-chlorobenzyl)-N’-cyclohexyl-N’'-phenylguanidine is used as a building block in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific properties.
Biology: In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, N-(4-chlorobenzyl)-N’-cyclohexyl-N’'-phenylguanidine can be used in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N’-cyclohexyl-N’'-phenylguanidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
- N-(4-chlorobenzyl)-N’-cyclohexylethanediamide
- N,N-Bis(4-chlorobenzyl)-1h-1,2,3,4-tetraazol-5-amine
Comparison: N-(4-chlorobenzyl)-N’-cyclohexyl-N’'-phenylguanidine is unique due to the presence of both cyclohexyl and phenyl groups attached to the guanidine core This structural feature distinguishes it from other similar compounds, which may lack one or both of these groups
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-cyclohexyl-3-phenylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3/c21-17-13-11-16(12-14-17)15-22-20(23-18-7-3-1-4-8-18)24-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTOPHRZYRAFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NCC2=CC=C(C=C2)Cl)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2713763.png)
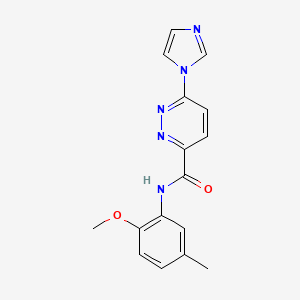
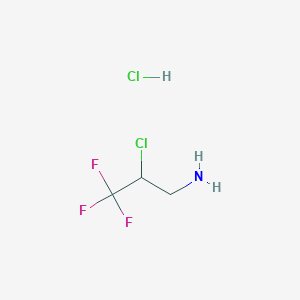
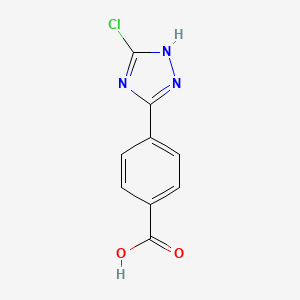
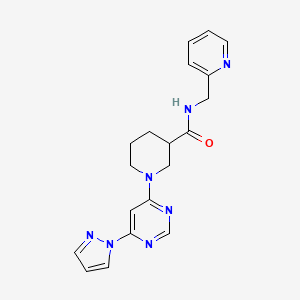
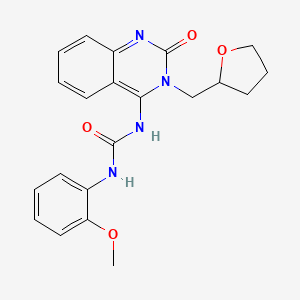
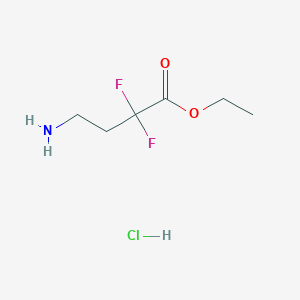
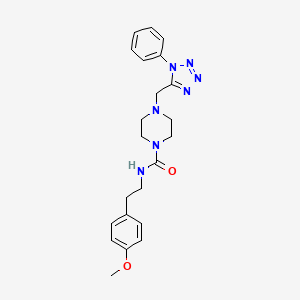
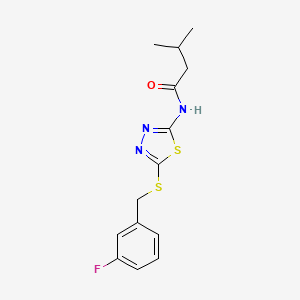
![N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B2713779.png)
![ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B2713781.png)
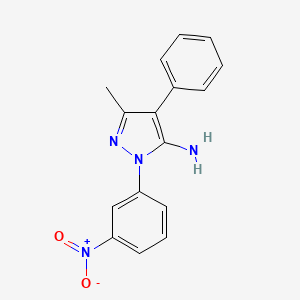
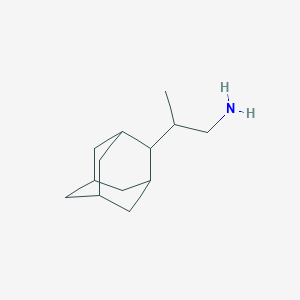
![2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]acetamide](/img/structure/B2713786.png)
